molecular formula C19H19Cl2F2N3O3 B12402972 Sitafloxacin (hydrochloride)

Sitafloxacin (hydrochloride)

Cat. No.: B12402972
M. Wt: 446.3 g/mol
InChI Key: RAVWIGVZRVPBHN-JJZGMWGRSA-N
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Description

Sitafloxacin (hydrochloride) is a fluoroquinolone antibiotic developed by Daiichi Sankyo Co. It is known for its broad-spectrum antibacterial activity and is used to treat various bacterial infections, including those caused by gram-positive and gram-negative bacteria. Sitafloxacin is marketed under the trade name Gracevit in Japan .

Preparation Methods

The synthesis of Sitafloxacin involves several steps, starting with 2,4,5-trifluoromethyl benzonitrile ethyl acetoacetic acid ethyl ester and 2,4,5-trifluoro-3-chlorobenzoyl ethyl acetate as starting materials. The synthetic route includes acidylation, esterification, substitution, cyclization, and deprotection reactions . The process is designed to be cost-effective, with high yield and purity, making it suitable for industrial production .

Chemical Reactions Analysis

Sitafloxacin undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Mechanism of Action

Sitafloxacin exerts its antibacterial effects by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and transcription. By binding to these enzymes, Sitafloxacin prevents the supercoiling and uncoiling of bacterial DNA, leading to the inhibition of bacterial cell division and ultimately causing cell death .

Comparison with Similar Compounds

Sitafloxacin is compared with other fluoroquinolones such as ofloxacin, levofloxacin, and ciprofloxacin. While all these compounds share a similar mechanism of action, Sitafloxacin is noted for its higher potency against resistant bacterial strains and its broader spectrum of activity . This makes Sitafloxacin a valuable option in cases where other fluoroquinolones may be less effective.

Similar compounds include:

  • Ofloxacin
  • Levofloxacin
  • Ciprofloxacin
  • Moxifloxacin

Each of these compounds has unique properties and applications, but Sitafloxacin stands out due to its enhanced activity against a wider range of pathogens .

Properties

Molecular Formula

C19H19Cl2F2N3O3

Molecular Weight

446.3 g/mol

IUPAC Name

7-[(7S)-7-amino-5-azaspiro[2.4]heptan-5-yl]-8-chloro-6-fluoro-1-[(1R,2S)-2-fluorocyclopropyl]-4-oxoquinoline-3-carboxylic acid;hydrochloride

InChI

InChI=1S/C19H18ClF2N3O3.ClH/c20-14-15-8(17(26)9(18(27)28)5-25(15)12-4-10(12)21)3-11(22)16(14)24-6-13(23)19(7-24)1-2-19;/h3,5,10,12-13H,1-2,4,6-7,23H2,(H,27,28);1H/t10-,12+,13+;/m0./s1

InChI Key

RAVWIGVZRVPBHN-JJZGMWGRSA-N

Isomeric SMILES

C1CC12CN(C[C@H]2N)C3=C(C=C4C(=C3Cl)N(C=C(C4=O)C(=O)O)[C@@H]5C[C@@H]5F)F.Cl

Canonical SMILES

C1CC12CN(CC2N)C3=C(C=C4C(=C3Cl)N(C=C(C4=O)C(=O)O)C5CC5F)F.Cl

Origin of Product

United States

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